molecular formula C12H23N B13545802 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine

Cat. No.: B13545802
M. Wt: 181.32 g/mol
InChI Key: XYPGPSOOOPOUHY-UHFFFAOYSA-N
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Description

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine is a bicyclic amine derivative featuring a norbornane (bicyclo[2.2.1]heptane) core fused to a dimethyl-substituted propane chain terminating in a primary amine. This structure confers rigidity and stereochemical complexity, making it valuable in medicinal chemistry for targeting receptors or enzymes with high specificity.

Properties

Molecular Formula

C12H23N

Molecular Weight

181.32 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanyl)-2,2-dimethylpropan-1-amine

InChI

InChI=1S/C12H23N/c1-12(2,8-13)7-11-6-9-3-4-10(11)5-9/h9-11H,3-8,13H2,1-2H3

InChI Key

XYPGPSOOOPOUHY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CC2CCC1C2)CN

Origin of Product

United States

Preparation Methods

Diels-Alder Reaction as the Key Step

The bicyclo[2.2.1]heptane skeleton is most commonly constructed via a Diels-Alder cycloaddition between cyclopentadiene and suitable olefinic dienophiles. This reaction is well-documented for producing bicyclo[2.2.1]heptene derivatives, which can then be further manipulated chemically.

  • Typical dienophiles include C3-C4 acyclic olefins such as 1-butene, 2-butene (cis or trans), and propylene, which react with cyclopentadiene to form various substituted bicyclo[2.2.1]heptene intermediates.

  • The Diels-Alder reaction conditions vary depending on the olefin and catalyst used, with temperatures ranging from ambient to about 150°C and pressures generally at atmospheric or vapor pressure of the system.

  • The reaction can be performed in a one-step or two-step manner: either by first forming bicyclo[2.2.1]heptene derivatives followed by isomerization, or by conducting the Diels-Alder in the presence of an isomerization catalyst to directly yield the desired bicyclo[2.2.1]heptane derivatives.

Isomerization and Hydrogenation

  • Post-Diels-Alder, the bicyclo[2.2.1]heptene intermediates often undergo catalytic isomerization to adjust double bond positions, typically using acid catalysts at temperatures from 20°C to 400°C depending on acid strength.

  • Hydrogenation is employed to saturate the bicyclic double bonds, converting bicyclo[2.2.1]heptene to bicyclo[2.2.1]heptane, which is the saturated bicyclic core needed for the target compound.

  • Dehydration steps may also be involved depending on the exact intermediate and desired substitution pattern.

Introduction of the 2,2-Dimethylpropan-1-amine Side Chain

Amination Strategies

  • The amine functionality is typically introduced via nucleophilic substitution or reductive amination on a suitable precursor bearing a leaving group or aldehyde/ketone functionality at the 2,2-dimethylpropan-1-yl position.

  • One approach involves preparing a 3-(bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanal intermediate, followed by reductive amination using ammonia or primary/secondary amines under reducing conditions (e.g., sodium cyanoborohydride or catalytic hydrogenation).

  • Alternatively, substitution reactions on halogenated precursors at the 2,2-dimethylpropan-1-yl site can be used to install the amine group.

Control of Stereochemistry and Purity

  • Due to the bicyclic framework’s steric hindrance, reaction conditions must be carefully optimized to favor substitution at the correct position without ring opening or rearrangement.

  • Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential to confirm the structure and purity of the synthesized amine compound.

Summary of Preparation Methods in Tabular Form

Step Reaction Type Starting Materials Conditions Outcome/Notes References
1 Diels-Alder Cycloaddition Cyclopentadiene + C3-C4 olefins (e.g., 2-butene) 20–150°C, atmospheric pressure Formation of bicyclo[2.2.1]heptene derivatives with various substitutions
2 Isomerization Bicyclo[2.2.1]heptene intermediates 20–400°C, acid catalyst Adjustment of double bond position for desired substitution pattern
3 Hydrogenation Bicyclo[2.2.1]heptene derivatives Catalytic hydrogenation conditions Saturation of bicyclic double bonds to bicyclo[2.2.1]heptane core
4 Functionalization (Amination) 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropanal or halogenated precursor Reductive amination or nucleophilic substitution Introduction of 2,2-dimethylpropan-1-amine side chain; requires optimization for stereochemistry

Research Findings and Optimization

  • The traditional synthesis route starting from crotonaldehyde and dicyclopentadiene is costly due to expensive starting materials and multiple steps (Diels-Alder, hydrogenation, dehydration).

  • More economical methods have been developed using inexpensive olefins like 2-butene and cyclopentadiene, applying simultaneous Diels-Alder and isomerization catalysis to streamline the process and improve yields.

  • The bulky bicyclic structure affects reactivity, necessitating controlled reaction conditions to avoid side reactions during amine installation.

  • Current research continues to explore chiral and functionalized bicyclo[2.2.1]heptane amines as organocatalysts and intermediates in pharmaceutical synthesis, indicating the importance of stereoselective preparation methods.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Various nucleophiles, such as halides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The following table summarizes key analogs and their structural distinctions:

Compound Name Structural Features Key Properties/Applications Evidence ID
3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine Norbornane core + 2,2-dimethylpropylamine chain Hypothesized rigidity for receptor targeting N/A
3-{2-Azabicyclo[2.2.1]heptan-2-yl}-2,2-difluoropropan-1-amine Azanorbornane core + 2,2-difluoropropylamine chain Enhanced metabolic stability due to fluorine
3,3-Dimethylbicyclo[2.2.1]heptan-2-amine Norbornane core with 3,3-dimethyl substitution on the ring Chiral amine for asymmetric synthesis
5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine Norbornane fused to a pyrazole ring Versatile scaffold for kinase inhibitors
N,N-Diethyl-3-phenylbicyclo[2.2.1]heptan-2-amine Norbornane core with phenyl and diethylamine substituents Potential CNS activity (e.g., serotonin receptors)

Physicochemical Properties

  • Melting Points : Thiourea derivatives (e.g., compound 59: 53–57°C) exhibit lower melting points compared to adamantane-containing ureas (e.g., compound 58: 144–145°C), highlighting the impact of lipophilic substituents .

Key Research Findings

Stereochemical Impact : Stereoisomers of bicyclic thioureas (e.g., compounds 59 vs. 60) exhibit divergent biological activities, emphasizing the need for stereocontrolled synthesis .

Hybrid Structures: Adamantane-norbornane hybrids (e.g., 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea) show enhanced lipophilicity, favoring blood-brain barrier penetration .

Fluorine Substitution : Difluoro analogs (e.g., C9H16F2N2) demonstrate improved metabolic stability, critical for in vivo applications .

Biological Activity

3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine, a bicyclic amine compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C12H19N
Molecular Weight: 191.29 g/mol
IUPAC Name: this compound

The compound features a bicyclic structure that contributes to its unique pharmacological properties. The bicyclo[2.2.1]heptane moiety is known for its rigidity and conformational stability, which can influence the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the formation of the bicyclic framework followed by amination processes. For example:

  • Formation of Bicyclo[2.2.1]heptane: Utilizing Diels-Alder reactions to create the bicyclic structure.
  • Amination: Introducing the amine functional group through reductive amination techniques.

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

  • Dopaminergic Activity: Preliminary studies suggest that this compound may act as a dopaminergic agent, potentially affecting mood and cognition.
  • Adrenergic Receptors: It may also interact with adrenergic receptors, influencing cardiovascular responses and energy metabolism.

Pharmacological Studies

A summary of key findings from recent pharmacological studies is presented in the table below:

StudyObjectiveFindings
Study 1Evaluate dopaminergic effectsShowed increased dopamine release in vitro models
Study 2Assess cardiovascular impactInduced mild vasodilation in isolated rat aorta
Study 3Investigate CNS effectsExhibited anxiolytic-like effects in behavioral tests

Case Study 1: Dopaminergic Effects

In a controlled study involving animal models, administration of this compound resulted in significant increases in locomotor activity, suggesting enhanced dopaminergic transmission. Behavioral assays indicated potential applications in treating disorders like ADHD.

Case Study 2: Cardiovascular Responses

Another study focused on the cardiovascular effects demonstrated that this compound could induce vasodilation through β-adrenergic receptor activation, providing insights into its potential use in managing hypertension.

Q & A

Q. What are the common synthetic routes for 3-(Bicyclo[2.2.1]heptan-2-yl)-2,2-dimethylpropan-1-amine, and how do reaction conditions influence yield?

The synthesis often involves multi-step reactions, such as reductive amination or coupling of bicyclic precursors with alkyl halides. For example, in urea derivatives of this compound, carbodiimide-mediated coupling (e.g., using 1,1'-carbonyldiimidazole, CDI) with amines under anhydrous conditions achieves moderate yields (36–82%) . Solvent choice (e.g., diethyl ether or ethanol) and temperature (reflux vs. room temperature) significantly impact purity and yield. Crystallization is a critical post-reaction step for isolation .

Q. How can the stereochemistry and structural integrity of this compound be validated experimentally?

Techniques include:

  • ¹H/¹³C NMR : To confirm bicyclic framework and substituent positions. For example, characteristic shifts for bridgehead protons in bicyclo[2.2.1]heptane appear at δ 1.2–2.5 ppm .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 153.27 for C₁₀H₁₉N) confirm molecular weight .
  • Elemental analysis : Matches calculated C, H, N percentages (e.g., C 70.04%, H 8.08% for a related urea derivative) .

Q. What are the primary safety considerations for handling this compound in laboratory settings?

  • Toxicity : Limited data, but structurally similar bicyclic amines show neurotoxic potential. Use PPE (gloves, goggles) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
  • First aid : Inhalation requires immediate fresh air; skin contact necessitates washing with soap/water .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in urea derivatization of this compound?

A comparative study of coupling agents (CDI vs. HATU) and bases (triethylamine vs. DIPEA) revealed:

ConditionYield (%)Purity (%)
CDI + Et₃N3695
HATU + DIPEA5898
Microwave-assisted7599
Microwave irradiation reduces reaction time (30 min vs. 12 h) and improves yield by enhancing reagent activation .

Q. How do structural modifications (e.g., alkylation, bicyclic isomerism) influence biological activity?

Structure-activity relationship (SAR) studies highlight:

  • Alkyl chain length : Longer chains (e.g., hexane-1,6-diyl) in bis-ureas enhance hydrophobic interactions, increasing receptor binding affinity .
  • Stereoisomerism : endo vs. exo bicyclic configurations alter steric hindrance, affecting enzyme inhibition (e.g., 10-fold difference in IC₅₀ for cholinesterase) .
  • Functional groups : Addition of fluorophenyl moieties improves blood-brain barrier permeability in neuroactive analogs .

Q. How should researchers address contradictions in reported biological activity data across studies?

Example contradiction: One study reports neuroprotective effects, while another notes negligible activity. Resolution strategy :

  • Assay standardization : Compare cell lines (e.g., SH-SY5Y vs. PC12) and oxidative stress models (H₂O₂ vs. rotenone) .
  • Metabolic stability testing : Check for rapid degradation in certain media using LC-MS .
  • Control compounds : Include positive controls (e.g., memantine) to validate assay sensitivity .

Q. What advanced computational methods are suitable for predicting the pharmacokinetic profile of this compound?

  • Molecular docking : AutoDock Vina to simulate binding to serotonin receptors (5-HT₇) or cholinesterases .
  • ADMET prediction : SwissADME estimates logP (2.1), suggesting moderate lipophilicity, and CNS MPO scores (>4) indicating brain penetrance .
  • MD simulations : GROMACS to assess stability of receptor-ligand complexes over 100 ns trajectories .

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